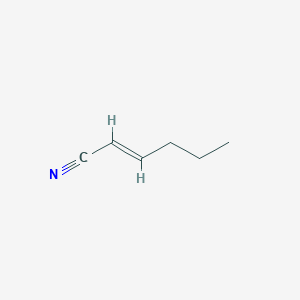

(E)-hex-2-enenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N |

|---|---|

Molecular Weight |

95.14 g/mol |

IUPAC Name |

(E)-hex-2-enenitrile |

InChI |

InChI=1S/C6H9N/c1-2-3-4-5-6-7/h4-5H,2-3H2,1H3/b5-4+ |

InChI Key |

CSAZMTWHVNCILA-SNAWJCMRSA-N |

Isomeric SMILES |

CCC/C=C/C#N |

Canonical SMILES |

CCCC=CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E Hex 2 Enenitrile and Its Derivatives

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful and efficient routes for the synthesis of (E)-hex-2-enenitrile and related unsaturated nitriles. These methods often provide high levels of regio- and stereoselectivity under mild reaction conditions.

Nickel-Catalyzed Hydrocyanation Protocols

Nickel-catalyzed hydrocyanation is a cornerstone of industrial nitrile synthesis, most notably in the production of adiponitrile (B1665535) from 1,3-butadiene. nih.govthieme-connect.deresearchgate.netrsc.org This technology can be adapted for the synthesis of other unsaturated nitriles. The process typically involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double or triple bond.

A key industrial example is the DuPont process, which involves a two-step hydrocyanation of butadiene. thieme-connect.demdpi.com The initial step yields a mixture of 3-pentenenitrile (B94367) and the branched isomer, 2-methyl-3-butenenitrile. mdpi.com Subsequent isomerization of the mixture, also nickel-catalyzed, enriches the linear 3-pentenenitrile, which can then undergo further hydrocyanation to produce adiponitrile. thieme-connect.dethieme-connect.de The synthesis of this compound can be envisioned through related pathways, potentially involving the hydrocyanation of a suitable C6 diene or alkyne, followed by or concurrent with isomerization to the desired (E)-α,β-unsaturated nitrile.

The mechanism of nickel-catalyzed hydrocyanation of dienes like butadiene generally proceeds through the following key steps thieme-connect.demdpi.com:

Formation of a catalytically active Ni(0) species, often from a NiL₄ precursor where L is a phosphite (B83602) ligand.

Oxidative addition of HCN to the Ni(0) complex to form a hydridonickel cyanide species.

Insertion of the diene into the Ni-H bond, forming a π-allylnickel intermediate.

Reductive elimination from the allylnickel complex to yield the unsaturated nitrile product and regenerate the Ni(0) catalyst.

The regioselectivity of the initial addition and the subsequent isomerization are highly dependent on the nature of the phosphine (B1218219) or phosphite ligands employed. rsc.orgmdpi.com For instance, the use of bidentate phosphine ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) has been shown to significantly favor the formation of the linear nitrile (3-pentenenitrile) over the branched isomer in butadiene hydrocyanation. mdpi.com

| Catalyst System | Substrate | Product(s) | Key Features |

| Ni(0) with phosphite ligands | 1,3-Butadiene | 3-Pentenenitrile, 2-Methyl-3-butenenitrile | Industrially significant, leads to adiponitrile production. thieme-connect.dethieme-connect.de |

| Ni(dppb)₂ | 1,3-Butadiene | 3-Pentenenitrile (high selectivity) | Bidentate ligand promotes linear product formation. mdpi.com |

| Ni(0) with chiral bisphosphite ligands | 1,3-Cyclohexadiene | Cyclohex-2-ene-1-carbonitrile | Enantioselective hydrocyanation is possible. nih.gov |

This table summarizes key nickel-catalyzed hydrocyanation reactions relevant to the synthesis of unsaturated nitriles.

Palladium-Catalyzed Synthetic Routes

Palladium catalysts are highly versatile in organic synthesis and have been successfully employed for the creation of α,β-unsaturated nitriles. These methods often involve the cyanation of vinyl halides or triflates, providing a direct route to the desired products with good stereochemical control. organic-chemistry.orgacs.orgcdnsciencepub.com

One effective approach is the palladium-catalyzed cyanation of (E)-vinyl halides. For example, using a catalyst system such as tetrakis(triphenylphosphine)palladium(0), vinyl bromides can be converted to their corresponding nitriles. organic-chemistry.org Acetone cyanohydrin is often used as a safer and more convenient cyanide source than HCN gas. organic-chemistry.org This method is noted for its efficiency, chemoselectivity, and tolerance of various functional groups. organic-chemistry.org

The catalytic cycle for this transformation is believed to involve:

Oxidative addition of the vinyl halide to the Pd(0) complex to form a vinylpalladium(II) species.

Transmetalation or reaction with the cyanide source to replace the halide with a cyano group on the palladium center.

Reductive elimination to release the α,β-unsaturated nitrile product and regenerate the Pd(0) catalyst.

Another strategy involves the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.gov This deprotonative cross-coupling process allows for the construction of more complex substituted acrylonitriles. The reaction typically uses a palladium catalyst with a specific ligand, like NiXantphos, and a base to deprotonate the arylacetonitrile. nih.gov

| Catalyst System | Substrates | Product Type | Key Features |

| Pd(PPh₃)₄, Acetone cyanohydrin | Alkenyl halides | Alkenyl nitriles | Efficient, chemoselective, and tolerates many functional groups. organic-chemistry.org |

| Pd(0), 12-crown-4, LiCN | Vinyl triflates | α,β-Unsaturated nitriles | Good to excellent yields under mild conditions. cdnsciencepub.com |

| Palladium/NIXANTPHOS, NaOtBu | Arylacetonitriles, Vinyl halides/triflates | Aryl acrylonitriles | Provides access to highly substituted products. nih.gov |

This table highlights various palladium-catalyzed routes to α,β-unsaturated nitriles.

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent another important avenue for the synthesis of unsaturated nitriles. These methods can involve various mechanisms, including radical pathways and rearrangements.

One notable example is the copper-catalyzed rearrangement of (Z)-propynal hydrazones. In the presence of a copper(II) acetate (B1210297) catalyst, (Z)-N-(hex-2-ynylidene)morpholin-4-amine rearranges to afford (E)-3-morpholinohex-2-enenitrile. researchgate.netresearchgate.net This transformation proceeds via C-N bond formation and a subsequent β-elimination involving the cleavage of N-N and C-H bonds. researchgate.net While not directly producing this compound, this method illustrates a pathway to substituted hex-2-enenitrile derivatives.

Copper catalysts are also used in oxidative cyanation reactions. For instance, a homogeneous copper catalyst has been used for the regioselective oxidative cyanation of alkenes to provide branched alkenyl nitriles, a class of compounds that can be challenging to prepare otherwise. organic-chemistry.org Furthermore, copper-catalyzed asymmetric cyanation of enamides has been developed, which proceeds through the enantioselective trapping of a carbon-centered radical by a chiral copper(II) species. nih.gov These radical-based approaches showcase the expanding utility of copper in C-CN bond formation. mit.eduacs.orgrsc.org

| Catalyst System | Substrates | Product | Key Features |

| Cu(OAc)₂ | (Z)-N-(hex-2-ynylidene)morpholin-4-amine | (E)-3-Morpholinohex-2-enenitrile | Rearrangement reaction involving N-N bond cleavage. researchgate.netresearchgate.net |

| Homogeneous Copper Catalyst, Selectfluor | Conjugated and nonconjugated alkenes | Branched alkenyl nitriles | Regioselective oxidative cyanation. organic-chemistry.org |

| Chiral Copper(II) complex | Enamides | Chiral α-cyano amides | Asymmetric cyanation via radical trapping. nih.gov |

This table illustrates the diversity of copper-catalyzed reactions for synthesizing unsaturated and functionalized nitriles.

Iridium-Catalyzed Reactions

Iridium catalysts have emerged as powerful tools for various asymmetric transformations, including those that can be applied to the synthesis of chiral nitriles. numberanalytics.com While direct iridium-catalyzed synthesis of this compound is not extensively documented, related reactions highlight the potential of this metal.

Iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles is a well-established method for producing chiral saturated nitriles with high enantioselectivity. researchgate.net More relevant to the synthesis of unsaturated systems are iridium-catalyzed allylic substitution reactions. nih.govethz.ch These reactions typically involve the reaction of an allylic electrophile (like an allylic carbonate or acetate) with a nucleophile in the presence of a chiral iridium catalyst.

For instance, iridium catalysts have been used for the enantioselective formal α-allylic alkylation of acrylonitrile. acs.org While this builds complexity at the α-position rather than synthesizing the backbone, it demonstrates the ability of iridium complexes to control reactivity at positions adjacent to a nitrile group. The direct allylic substitution of a cyanide nucleophile onto a suitable C6 allylic substrate could, in principle, provide a route to this compound, although this specific transformation is not a primary focus in the literature. The mechanism of these reactions generally involves the formation of a chiral π-allyl iridium intermediate, which is then attacked by the nucleophile. nih.gov

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, such as Grignard and organolithium reagents, are fundamental tools in C-C bond formation. Their reaction with nitriles typically leads to the formation of ketones after acidic workup. ucalgary.capressbooks.publibretexts.orgchemistrysteps.comlibretexts.org The reaction proceeds via nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group, forming a stable imine salt intermediate. ucalgary.ca This intermediate is then hydrolyzed to the ketone. libretexts.org

While the primary product is a ketone, this reactivity can be harnessed in synthetic sequences leading to α,β-unsaturated nitriles. For example, an organometallic reagent could be used to construct a specific carbon skeleton which is then converted to the target nitrile through subsequent chemical steps.

A more direct, though less common, application involves the reaction of α-cyano carbanions, generated by deprotonating a nitrile with a strong base like an organolithium reagent, with electrophiles. For example, the lithium salt of acetonitrile (B52724) can react with aldehydes or ketones to form β-hydroxynitriles, which can then be dehydrated to yield α,β-unsaturated nitriles. thieme-connect.de

| Reagent Type | Reactant | Intermediate/Product | Application |

| Grignard Reagents (R-MgX) | Nitriles (R'-CN) | Ketones (after hydrolysis) | General ketone synthesis. libretexts.orglibretexts.org |

| Organolithium Reagents (R-Li) | Nitriles (R'-CN) | Ketones (after hydrolysis) | General ketone synthesis. ucalgary.cachemistrysteps.com |

| Lithium salt of acetonitrile | Aldehyd (e.g., butanal) | β-hydroxynitrile, then this compound | Synthesis of α,β-unsaturated nitriles via condensation. thieme-connect.de |

This table outlines the primary reactions of organometallic reagents with nitriles and their application in synthesis.

Allylic Substitution Reactions

Allylic substitution is a powerful strategy for forming C-C and C-heteroatom bonds at an allylic position. This approach can be a direct method for synthesizing α,β-unsaturated nitriles by using a cyanide source as the nucleophile.

Transition metals, particularly palladium and iridium, are frequently used to catalyze these reactions. As discussed in sections 2.1.2 and 2.1.4, the general mechanism involves the formation of a π-allyl metal complex from an allylic substrate (e.g., an allylic alcohol, carbonate, or halide). This complex is then attacked by the nucleophile.

For the synthesis of this compound, a suitable C6 allylic substrate, such as a hex-2-enyl derivative, would be reacted with a cyanide nucleophile. The stereochemistry of the resulting double bond is often controlled by the thermodynamics of the system, favoring the more stable E-isomer.

Enantioselective versions of these reactions are also well-developed. For example, rhodium-catalyzed allylic substitution with a nitrile anion has been used to construct acyclic quaternary carbon stereocenters, demonstrating the potential for creating complex chiral structures. osti.gov Similarly, iridium-catalyzed enantioselective allylic substitution reactions are known to proceed with high levels of regio- and enantioselectivity. nih.govacs.org These advanced methods provide access to chiral nitriles, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Rearrangement Reactions in Nitrile Formation

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is restructured, providing powerful pathways for synthesizing complex structures from simpler precursors. numberanalytics.com Several types of rearrangement reactions are instrumental in the formation of nitriles.

One relevant example is the photoredox-catalyzed trifunctionalization of 5-hexenenitriles, which proceeds through a cyano migration. researchgate.net This type of radical-mediated pathway allows for the intramolecular migration of the cyano group. researchgate.net While this specific example leads to more complex products, the underlying principle of cyano group migration is a key rearrangement concept applicable to nitrile synthesis.

Other classical rearrangement reactions can also be conceptually applied to nitrile synthesis. For instance, the Beckmann rearrangement transforms oximes into amides, a functional group that can be further converted to a nitrile via dehydration. numberanalytics.com The reaction is typically acid-catalyzed and involves the migration of a group from a carbon to a nitrogen atom. numberanalytics.com Similarly, sigmatropic rearrangements, such as the nih.govnih.gov-sigmatropic Claisen rearrangement, are powerful tools for C-C bond formation and can be employed in synthetic sequences that ultimately lead to unsaturated nitriles. numberanalytics.comscribd.com These reactions are prized for their high regio- and stereoselectivity. numberanalytics.com

A summary of relevant rearrangement types is provided below.

| Rearrangement Type | Description | Relevance to Nitrile Synthesis |

| Cyano Migration | Intramolecular shift of a cyano group within a molecule, often triggered by radical or photoredox catalysis. researchgate.net | Direct rearrangement to form a new nitrile isomer or functionalized nitrile. |

| Beckmann Rearrangement | Conversion of an oxime to an amide under acidic conditions. numberanalytics.com | Indirect route; the resulting amide can be dehydrated to yield a nitrile. |

| Sigmatropic Rearrangement | A concerted pericyclic reaction involving the migration of a σ-bond across a π-system, like the Claisen or Cope rearrangements. numberanalytics.comscribd.com | Can establish the carbon backbone and stereochemistry of a precursor that is later converted to the target nitrile. |

| Overman Rearrangement | A nih.govnih.gov-sigmatropic rearrangement of an allylic imidate to an allylic amide, forming a C-N bond. rsc.org | Introduces nitrogen functionality that can be a precursor to the nitrile group. rsc.org |

Stereoselective Synthesis of (E)-Isomers and Related Nitriles

The synthesis of specific stereoisomers, particularly the (E)-isomer of α,β-unsaturated nitriles like this compound, requires precise control over the reaction conditions. Stereoselective methods are designed to favor the formation of one stereoisomer over others. ethz.ch

A highly stereoselective one-pot method for synthesizing (E)-nitro alkenes involves varying the solvent and temperature to control the stereochemical outcome of the condensation between aliphatic aldehydes and nitroalkanes. organic-chemistry.org For example, conducting the reaction in toluene (B28343) at reflux temperature results in high selectivity for the E-isomer. organic-chemistry.org This principle can be extended to nitrile synthesis. A one-pot approach for (E)-α,β-unsaturated esters utilizes a triethylamine-catalyzed 1,3-hydrogen migration to achieve greater than 99% (E)-stereoselectivity. rsc.org

Furthermore, enantiomerically enriched cyanohydrin O-phosphates can react with organocuprates to afford chiral γ-alkyl substituted α,β-unsaturated nitriles. core.ac.uk The stereochemistry of the resulting double bond (E or Z) can be controlled by the reaction temperature, with lower temperatures (-78 ºC) favoring the (E)-configuration. core.ac.uk

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch For α,β-unsaturated nitriles, several catalytic asymmetric methods have been developed.

One approach involves the enantioselective conjugate reduction of β,β-disubstituted α,β-unsaturated nitriles using a copper(I) hydride catalyst with non-racemic ligands like Josiphos. organic-chemistry.org This method provides access to valuable β-substituted chiral nitriles with excellent enantioselectivities (up to 99% ee). organic-chemistry.org Another strategy is the chiral Cu(II)-catalyzed enantioselective β-borylation of α,β-unsaturated nitriles in water. beilstein-journals.org This "green" approach uses a chiral 2,2′-bipyridine ligand and works for both aliphatic and aromatic substrates, yielding chiral β-boryl nitriles that are versatile synthetic intermediates. beilstein-journals.org

Asymmetric hydrogenation is another powerful tool. A rhodium/(SC,Rp)-N-Me-ZhaoPhos complex has been shown to catalyze the enantioselective hydrogenation of β-azaaryl α,β-unsaturated nitriles with excellent yields and enantioselectivities (up to 99% ee). nih.gov

| Method | Catalyst System | Substrate Type | Key Feature |

| Conjugate Reduction | Cu(OAc)2 / Josiphos ligand | β,β-disubstituted α,β-unsaturated nitriles | High enantioselectivity (up to 99% ee) for β-chiral nitriles. organic-chemistry.org |

| Asymmetric Hydrogenation | Rhodium / (SC,Rp)-N-Me-ZhaoPhos | β-Azaaryl α,β-unsaturated nitriles | Provides access to bioactive chiral nitriles with up to 99% ee. nih.gov |

| Asymmetric β-borylation | Cu(OAc)2 / chiral 2,2′-bipyridine ligand | Aliphatic and aromatic α,β-unsaturated nitriles | Environmentally friendly reaction in water; produces chiral β-boryl nitriles. beilstein-journals.org |

Diastereoselectivity refers to the preferential formation of one diastereomer over another. numberanalytics.com In the context of synthesizing molecules like this compound, this can involve controlling the geometry of the double bond or the configuration of multiple stereocenters.

Diastereoselective control is often achieved by influencing the reaction pathway through either kinetic or thermodynamic control. numberanalytics.com For example, in the synthesis of cis-3-hexene-1,6-diols, a one-pot procedure involving an organozinc intermediate allows for excellent control over the diastereoselectivity across four stereocenters and the double bond geometry. nih.gov While this reaction produces diols, the principle of using reactive organometallic intermediates to control stereochemistry is widely applicable.

In the synthesis of γ-alkyl substituted α,β-unsaturated nitriles, diastereoselective control of the double bond geometry is achieved by modulating the reaction temperature. core.ac.uk The reaction of enantiomerically enriched cyanohydrin O-phosphates with organocuprates yields primarily the (E)-isomer at low temperatures and the (Z)-isomer at higher temperatures, demonstrating temperature-based diastereoselective control. core.ac.uk

Multicomponent Reactions Leading to Hexenenitrile Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a complex product that contains portions of all the starting materials. frontiersin.org This approach offers high atom economy and allows for the rapid generation of diverse molecular scaffolds. frontiersin.orgnih.gov

Several classical MCRs produce nitriles. The Strecker synthesis, for instance, is a three-component reaction between an aldehyde, ammonia (B1221849), and cyanide to produce α-amino nitriles, which are valuable precursors for amino acids. nih.gov While not directly yielding this compound, the principles of MCRs can be adapted. By choosing appropriate starting materials, it is possible to design MCRs that lead to hexenenitrile-like structures. For example, a Mannich-type four-component reaction (4CR) can be used to generate complex amine-containing adducts that could be further elaborated into unsaturated nitriles. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for creating highly functionalized scaffolds. nih.govmdpi.com These reactions involve a key nitrilium ion intermediate that can be trapped by various nucleophiles. mdpi.com By designing an MCR with reactants that contain alkenyl fragments and a cyanide source or a group that can be converted to a nitrile, one could potentially construct a hexenenitrile scaffold in a single, efficient step. The power of MCRs lies in their flexibility to incorporate a wide range of functional groups, enabling the synthesis of diverse and complex products. nih.gov

Synthesis from Naturally Derived Precursors

The use of naturally derived precursors, often referred to as the "chiral pool," is a cornerstone of asymmetric synthesis. ethz.ch This approach utilizes enantiomerically pure compounds from nature, such as amino acids, sugars, or terpenes, as starting materials to impart chirality to the final synthetic target. ethz.ch

For the synthesis of this compound or its derivatives, natural products containing a suitable carbon skeleton can be envisioned as starting points. For example, certain organoleptic compounds are derived from ketone precursors, and various nitriles can be generated from these. google.com Natural compounds like (R)-(+)-citronellol, which possess a defined stereochemistry and carbon chain, could potentially be modified through a series of reactions, including oxidation and olefination, to construct the this compound framework. The inherent chirality of the natural precursor can be used to guide the stereochemical outcome of the synthetic steps.

This strategy leverages the structural complexity and stereochemical purity provided by nature to access valuable chiral building blocks and target molecules, often reducing the number of synthetic steps required compared to a de novo synthesis.

Elucidation of Reaction Mechanisms

Mechanistic Pathways of Nucleophilic Additions to Nitriles

The conjugated system in α,β-unsaturated nitriles like (E)-hex-2-enenitrile offers two primary sites for nucleophilic attack: the nitrile carbon (C1) and the β-carbon (C3) of the alkene. This duality leads to two competing mechanistic pathways: direct 1,2-addition and conjugate 1,4-addition.

With α,β-unsaturated aldehydes, ketones, and nitriles, the reaction pathway is highly dependent on the nature of the nucleophile. rsc.org Nucleophilic conjugate addition, also known as 1,4-addition or Michael addition, is a characteristic reaction for these compounds. wikipedia.orgwikipedia.org This pathway is favored by softer, less basic nucleophiles such as enamines, thiolates, amines, and organocuprates (Gilman reagents). wikipedia.orgmasterorganicchemistry.com

The mechanism for conjugate addition proceeds in distinct steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. wikipedia.org

Intermediate Formation: This attack pushes the π-electrons of the double bond to form a resonance-stabilized intermediate, often an enolate, where the negative charge is delocalized over the α-carbon and the nitrogen atom of the nitrile group. wikipedia.orgmasterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically by the solvent or a weak acid, to yield the final saturated product. masterorganicchemistry.compressbooks.pub This final step often involves keto-enol tautomerism when the conjugated system is a carbonyl. wikipedia.org

In contrast, direct 1,2-addition involves the nucleophile attacking the electrophilic carbon of the nitrile group. This pathway is more common with hard, highly reactive nucleophiles like Grignard reagents or organolithium compounds, although with α,β-unsaturated systems, 1,4-addition often remains a competitive or dominant pathway. masterorganicchemistry.com

Cycloaddition Mechanisms Involving E-Alkenes

The double bond in this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. chemistrytalk.org These reactions are classified based on the number of π-electrons contributed by each component. Common examples for alkenes include [4+2], [2+2], and [3+2] cycloadditions. chemistrytalk.orgfiveable.me The mechanism of these reactions can be either a single, concerted step or a multi-step process involving discrete intermediates. openstax.org

The mechanistic course of a cycloaddition, whether it is a concerted one-step process or a stepwise two-step process, is fundamental to its stereochemical outcome. researchgate.net

One-Step (Concerted) Mechanism: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (like an alkene), is the archetypal example of a concerted pericyclic reaction. openstax.orglibretexts.org In this mechanism, all bond breaking and bond formation occur simultaneously through a single cyclic transition state. openstax.org This concerted nature means the reaction is stereospecific; the stereochemistry of the reactants is preserved in the product. libretexts.org While traditionally viewed as always concerted, some Diels-Alder reactions, particularly those with highly polarized reactants, have been shown to proceed via two-step mechanisms. mdpi.comresearchgate.net

Two-Step (Stepwise) Mechanism: In contrast, many cycloadditions proceed through a two-step mechanism involving the formation of an intermediate. Photochemical [2+2] cycloadditions between enones (which are electronically similar to α,β-unsaturated nitriles) and alkenes are known to occur via a stepwise pathway that generates a diradical intermediate. wikipedia.org Similarly, some [3+2] dipolar cycloadditions and polar [4+2] cycloadditions can proceed through a stepwise mechanism where a zwitterionic intermediate is formed. mdpi.commdpi.comscispace.com The potential for free rotation around the newly formed single bond in these intermediates can lead to a loss of stereospecificity compared to concerted pathways. researchgate.net

| Mechanism Type | Description | Intermediate | Stereochemistry | Example Reaction Type |

|---|---|---|---|---|

| One-Step (Concerted) | Simultaneous bond formation and breaking in a single transition state. openstax.org | None | Stereospecific libretexts.org | Thermal [4+2] Diels-Alder libretexts.org |

| Two-Step (Stepwise) | Bonds are formed sequentially, leading to a discrete intermediate. wikipedia.org | Diradical or Zwitterion wikipedia.orgscispace.com | Not always stereospecific researchgate.net | Photochemical [2+2] Cycloaddition, Polar [3+2] Cycloaddition wikipedia.orgmdpi.com |

In polar cycloaddition reactions, the formation of a zwitterionic intermediate is a key feature of a stepwise mechanism. A zwitterion is a neutral molecule with both a positive and a negative formal charge. Such intermediates are particularly favored in reactions where the reactants have significant electronic differences (one being very nucleophilic, the other very electrophilic) or when conducted in polar solvents. mdpi.comacs.org

For example, in certain [3+2] cycloadditions, the reaction can be initiated by the nucleophilic attack of one end of the 1,3-dipole on the dipolarophile (the alkene), forming a zwitterionic intermediate. scispace.commdpi.com This intermediate then undergoes ring closure in a second step to form the final five-membered heterocyclic product. The existence of zwitterionic intermediates has been supported by computational studies (DFT calculations) and, in some cases, by the isolation of acyclic side products that can only be explained by the trapping or rearrangement of such an intermediate. mdpi.commdpi.com The transition from a concerted to a stepwise zwitterionic mechanism can often be forced by increasing the polarity of the solvent. mdpi.comacs.org

Isomerization Mechanisms (E → Z, Z → E)

The carbon-carbon double bond of this compound is capable of isomerization to the corresponding (Z)-isomer. This transformation from the generally more thermodynamically stable trans (E) configuration to the less stable cis (Z) configuration is an "uphill" process that requires an input of energy, often supplied by light or a catalyst. mdpi.com

Visible-light photocatalysis has emerged as a powerful method for achieving the E to Z isomerization of activated alkenes, including α,β-unsaturated nitriles. mdpi.comrsc.org This process typically employs a photosensitizer, which can be a transition-metal complex (e.g., fac-Ir(ppy)₃) or an organic dye (e.g., eosin (B541160) Y, riboflavin), that absorbs light and initiates the reaction. mdpi.comvulcanchem.comacs.org

The general mechanism for photocatalytic isomerization involves several key steps: acs.org

Photoexcitation: The photocatalyst absorbs a photon of visible light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state.

Energy Transfer: The excited triplet-state photocatalyst collides with the (E)-alkene. If the triplet energy of the catalyst is higher than that of the alkene, it can transfer its energy to the alkene (a process called triplet energy transfer).

Isomerization: The (E)-alkene is promoted to its triplet state. In this state, the π-bond is effectively broken, and there is free rotation around the central carbon-carbon single bond.

Relaxation: The triplet-state alkene can relax back to the ground state as either the (E)- or (Z)-isomer. By carefully choosing the photocatalyst, the process can be directed to selectively produce the less stable (Z)-isomer in high yield. acs.orgcapes.gov.br

Studies on cinnamonitriles, which are structurally analogous to this compound, have shown that (−)-riboflavin is an effective photocatalyst for this transformation, mimicking processes found in the mammalian visual cycle. thieme-connect.comacs.org

| Photocatalyst | Substrate Class | Selectivity (Z:E) | Reference |

|---|---|---|---|

| fac-Ir(ppy)₃ | Cinnamates | Good selectivity | mdpi.com |

| (−)-Riboflavin | Cinnamonitriles | Up to 97:3 | acs.org |

| Eosin Y | 2-Phenyl-hex-2-enenitrile (B15398480) | Enhances isomerization | vulcanchem.com |

Isomerization of the double bond can also be facilitated by transition metal catalysts, such as those based on palladium or nickel. smolecule.com This type of isomerization is often observed as a concurrent process during other catalytic reactions, for example, hydrocyanation or cross-coupling. rsc.orgscholaris.ca For instance, in nickel-catalyzed hydrocyanation reactions, the formation of an (E)-isomer might occur through the isomerization of an initially formed (Z)-product. rsc.org The mechanism can involve the reversible formation of organometallic intermediates (e.g., π-allyl complexes) that allow for rotation around carbon-carbon bonds before the catalyst is regenerated, leading to a mixture of geometric isomers. nih.gov

Elimination Reaction Pathways (e.g., β-elimination)

Elimination reactions are a primary method for introducing the carbon-carbon double bond found in this compound. These reactions typically involve the removal of two substituents from adjacent carbon atoms (alpha and beta carbons), a process known as β-elimination or 1,2-elimination. libretexts.orgaakash.ac.in The most common pathways are the E1, E2, and E1cB mechanisms. libretexts.orgnumberanalytics.com

E2 Mechanism: This is a concerted, single-step process where a base abstracts a proton from the β-carbon at the same time the leaving group departs from the α-carbon. numberanalytics.comiitk.ac.in The reaction rate is dependent on the concentration of both the substrate and the base. iitk.ac.in For the synthesis of this compound, this could involve the dehydrohalogenation of a 2- or 3-halohexanenitrile using a strong base. The E2 mechanism requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group, which influences the stereochemistry of the resulting alkene. numberanalytics.com

E1 Mechanism: This is a two-step pathway that begins with the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is the rate-determining step. masterorganicchemistry.com In the second step, a weak base removes a β-proton to form the double bond. libretexts.orgmasterorganicchemistry.com E1 reactions are favored by substrates that can form stable carbocations (e.g., tertiary alkyl halides) and by polar protic solvents. iitk.ac.inmasterorganicchemistry.com

A practical synthetic approach that involves an elimination step is the Knoevenagel condensation of an aldehyde (like butanal) with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid. This reaction, often catalyzed by a base like piperidinium (B107235) acetate (B1210297), is followed by a decarboxylation-elimination sequence to yield the unsaturated nitrile. psu.edu Studies on similar reactions show that condensing an aldehyde with cyanoacetic acid can produce β,γ-unsaturated nitriles, although often without high stereoselectivity and with the conjugated α,β-isomer as a significant product. psu.edu

| Mechanism | Substrate | Base | Solvent | Key Feature |

| E2 | Primary, Secondary | Strong | Polar Aprotic | Concerted, single step, stereospecific numberanalytics.comiitk.ac.in |

| E1 | Tertiary, Secondary | Weak or Strong | Polar Protic | Stepwise, via carbocation intermediate masterorganicchemistry.com |

| E1cB | Poor Leaving Group | Strong | Varies | Stepwise, via carbanion intermediate libretexts.org |

Radical Reaction Mechanisms

Radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.comyoutube.com

Initiation: This step generates the initial radical species, often through homolytic cleavage of a weak bond by heat or light. lumenlearning.comlibretexts.org For instance, a radical initiator like AIBN or a peroxide can be used.

Propagation: A radical reacts with a stable molecule to form a new bond and generate a new radical, which continues the chain. lumenlearning.comyoutube.com For this compound, a key propagation step could be the radical addition across the C=C double bond. For example, in the presence of peroxides, HBr can add to an alkene via a radical mechanism, leading to anti-Markovnikov addition where the bromine atom adds to the less substituted carbon. The stability of the resulting radical intermediate is a key factor, with more substituted radicals being more stable. youtube.com

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.org

Another potential radical pathway involves single electron transfer (SET) processes. psu.eduresearchgate.net In these reactions, an electron is transferred to or from the substrate to create a radical ion, which then undergoes further reaction. researchgate.net For nitriles, reductive decyanation can sometimes proceed through a SET mechanism. psu.edu

Transition State Analysis in Reaction Progress

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing reaction mechanisms at a molecular level. researchgate.netmdpi.com This analysis involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com

The Gibbs free energy of activation (ΔG‡) determines the reaction rate, while the geometry of the TS provides insight into the mechanism. For instance, in a concerted reaction, the TS shows the partial formation and breaking of all relevant bonds simultaneously. researchgate.net However, many reactions are asynchronous, meaning that bond formation and cleavage have not progressed to the same extent in the transition state. nih.gov This asynchronicity can be quantified by comparing the lengths of the forming and breaking bonds in the optimized TS geometry. nih.gov

While specific DFT studies on this compound are not prevalent, analysis of analogous systems, such as the Diels-Alder reaction or other cycloadditions, provides a framework. researchgate.netmdpi.com In these studies, calculations reveal whether a reaction proceeds through a concerted or stepwise mechanism by searching for stable intermediates and analyzing the nature of the transition states. mdpi.commdpi.com The presence of a solvent can significantly alter the TS structure and energy, making it earlier and more asynchronous compared to the gas phase. nih.gov

Electronic and Steric Influences on Reaction Stereochemistry

The stereochemical outcome of a reaction, such as the preferential formation of the (E)-isomer over the (Z)-isomer, is heavily influenced by electronic and steric factors. thieme-connect.de

Electronic Effects: The electronic nature of substituents on the reacting molecules can significantly impact reaction rates and selectivity. In reactions forming substituted benzothiazoles, aldehydes with electron-deficient groups were found to give higher yields than those with electron-rich groups. mdpi.com Similarly, in the synthesis of other heterocyclic compounds, electron-withdrawing groups on aryl halides led to lower yields compared to electron-donating groups. mdpi.com This indicates that the stabilization of charge in the transition state is a critical factor.

Steric Effects: Steric hindrance plays a crucial role in determining both reactivity and stereoselectivity. thieme-connect.de The thermodynamic stability of the product is often the deciding factor in elimination reactions. The (E)-alkene, where the larger substituents are on opposite sides of the double bond, is generally more stable than the corresponding (Z)-alkene due to minimized steric repulsion. thieme-connect.de This preference is a key reason for the predominant formation of (E)-isomers in many reactions. In cross-metathesis reactions, the reactivity of alkenes is highly dependent on steric factors; for example, α-alkenes are more reactive than internal alkenes, and bulky groups near the reaction center can diminish reactivity. thieme-connect.de In some cases, steric hindrance can also influence the reaction rate, potentially reducing yields when bulky substrates are used. rsc.org

Chemical Reactivity and Transformations of E Hex 2 Enenitrile

Functionalization at the Nitrile Group

The nitrile group in (E)-hex-2-enenitrile is a key site for chemical modifications. It can undergo nucleophilic attack, which is a fundamental reaction in organic chemistry for creating more complex molecules. smolecule.com These reactions allow for the conversion of the nitrile into various other functional groups.

Common transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide. pressbooks.pub

Reduction: The nitrile group can be reduced to a primary amine (RCH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). pressbooks.pub With milder reducing agents such as diisobutylaluminium hydride (DIBAL-H), the reaction can be controlled to yield an aldehyde. pressbooks.pub

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis. pressbooks.pubwikipedia.org

These transformations highlight the utility of the nitrile group as a precursor to other important organic functionalities. rsc.org

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to various addition reactions.

Hydrogenation Studies

Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond in alkenes to a single bond, forming an alkane. libretexts.orglibretexts.org This reaction is typically carried out using a metal catalyst such as palladium, platinum, or nickel. chemistrytalk.org For this compound, this process would yield hexanenitrile. The reaction is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. chemistrytalk.org The choice of catalyst and reaction conditions can sometimes influence the stereochemical outcome of the hydrogenation. tcichemicals.comreddit.com

Table 1: Catalysts for Hydrogenation

| Catalyst | Description |

|---|---|

| Palladium on Carbon (Pd/C) | A widely used heterogeneous catalyst for the hydrogenation of alkenes. tcichemicals.com |

| Platinum(IV) Oxide (PtO2) | Also known as Adams' catalyst, it is another effective heterogeneous catalyst. |

| Raney Nickel | A porous nickel catalyst used for the hydrogenation of various functional groups, including alkenes and nitriles. chemistrytalk.org |

| Wilkinson's Catalyst | A homogeneous catalyst, [RhCl(PPh3)3], that can selectively hydrogenate alkenes and alkynes. tcichemicals.com |

| Crabtree's Catalyst | An iridium-based homogeneous catalyst known for its ability to hydrogenate sterically hindered alkenes. tcichemicals.com |

Electrophilic Additions

The electron-rich carbon-carbon double bond is a target for electrophiles. savemyexams.com Electrophilic addition reactions involve the breaking of the π-bond and the formation of two new single bonds. savemyexams.com

Common electrophilic additions include:

Addition of Hydrogen Halides (HX): The reaction of this compound with hydrogen halides like HBr or HCl would lead to the formation of a haloalkane. savemyexams.comlibretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. savemyexams.com

Addition of Halogens (X2): Halogens such as bromine (Br2) or chlorine (Cl2) can add across the double bond to form a dihaloalkane. savemyexams.comdocbrown.info This reaction proceeds through a cyclic halonium ion intermediate. docbrown.info

Nucleophilic Additions

While the double bond in alkenes is typically electron-rich and reacts with electrophiles, in α,β-unsaturated nitriles like this compound, the presence of the electron-withdrawing nitrile group makes the β-carbon electrophilic. This allows for nucleophilic conjugate addition, also known as Michael addition.

In this type of reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. smolecule.comsemanticscholar.org For instance, Grignard reagents can add to the β-carbon. vulcanchem.com The reaction of (E)-3-phenylsulfonylprop-2-enenitrile with various nucleophiles, including those based on sulfur, oxygen, and carbon, has been shown to proceed via a regiospecific addition-elimination sequence to yield (E)-configured β-substituted α,β-unsaturated nitriles. semanticscholar.org

Transformations to Diverse Organic Functional Groups

The dual functionality of this compound allows for its transformation into a wide variety of other organic functional groups. rsc.org The nitrile group itself is a versatile functional handle that can be converted into amines, amides, carboxylic acids, and aldehydes. pressbooks.pubrsc.orgmasterorganicchemistry.com

Simultaneously, the alkene moiety can be functionalized. For example, alkene aminocyanation is a powerful method to introduce both an amino and a cyano group across the double bond, leading to the synthesis of β-amino nitriles. nih.gov These β-amino nitriles are valuable synthetic intermediates that can be further transformed into other functional groups like aldehydes and carboxylic acids. nih.gov The ability to perform sequential or one-pot reactions targeting both the nitrile and the alkene groups makes this compound a valuable building block in the synthesis of complex molecules. youtube.com

Participation in Complex Organic Reaction Sequences

This compound and similar α,β-unsaturated nitriles are utilized as reactants in various complex organic reaction sequences. For example, they can act as dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the nitrile group activates the double bond for cycloaddition with dienes. semanticscholar.org

Ring-Opening and Cyclization Reactions of Derivatives

Derivatives of this compound are valuable precursors in the synthesis of various heterocyclic compounds through cyclization reactions. Conversely, ring-opening reactions of specific cyclic compounds can serve as a synthetic route to obtain substituted hex-2-enenitrile derivatives.

One notable example involves the reaction of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles with primary aliphatic amines. This reaction proceeds through the formation of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, followed by the opening of the furanylidene fragment to yield 2-(2-hetaryl)-6-hydroxy-3-(R-amino)-2-hexenenitriles. researchgate.net These resulting linear products, which are derivatives of hex-2-enenitrile, can then be cyclized. researchgate.netresearchgate.net This ring-opening and subsequent cyclization process, which occurs with fixed stereochemistry, represents a valuable method for preparing certain acetonitrile (B52724) derivatives. researchgate.netgrafiati.com

The reaction of substituted furanylylideneacetonitriles with aromatic amines can produce two types of products depending on the reaction conditions: 3-(arylamino)hex-2-enenitriles and 2-(N-arylpyrrolidin-2-ylidene)acetonitriles. grafiati.comuniv.kiev.ua The formation of the linear 3-(arylamino)hex-2-enenitriles is a result of a ring-opening reaction that follows classical SN2 mechanism rules. researchgate.netgrafiati.com These linear products can subsequently be cyclized to 2-hetaryl-2-(furanyl-2-ylidene)acetonitriles in high yields by treatment with a catalytic amount of acid or an equimolar amount of aromatic amines. researchgate.netresearchgate.netgrafiati.com

Another example of cyclization is the reaction of 2-phenyl-hex-2-enenitrile (B15398480) with hydrazines, which results in the formation of pyrazole (B372694) derivatives. vulcanchem.com Furthermore, hex-5-enenitrile can undergo a Ritter reaction with benzeneselenenyl chloride in acetonitrile to yield cyclized products. publish.csiro.au

The table below summarizes key ring-opening and cyclization reactions involving derivatives related to this compound.

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Ref. |

| 2-Hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles | Primary aliphatic amines | 2-(2-Hetaryl)-6-hydroxy-3-(R-amino)-2-hexenenitriles | Ring-Opening | researchgate.net |

| Substituted furanylylideneacetonitriles | Aromatic amines | 3-(Arylamino)hex-2-enenitriles and 2-(N-arylpyrrolidin-2-ylidene)acetonitriles | Ring-Opening and Cyclization | grafiati.comuniv.kiev.ua |

| 2-Phenyl-hex-2-enenitrile | Hydrazines | Pyrazole derivatives | Cyclization | vulcanchem.com |

| Hex-5-enenitrile | Benzeneselenenyl chloride in acetonitrile | Ritter reaction products | Cyclization | publish.csiro.au |

| 2-Hetaryl-6-hydroxy-3-(arylamino)hex-2-enenitriles | Catalytic acid or equimolar aromatic amine | 2-Hetaryl-2-(furanyl-2-ylidene)acetonitriles | Cyclization | researchgate.netgrafiati.com |

Tautomerism Studies of Related Enamino Nitriles

Enamino nitriles are a class of compounds that feature an amino group and a nitrile group attached to the same carbon-carbon double bond. They can exist in equilibrium with their tautomeric imine forms, and also participate in ring-chain tautomerism, particularly when suitable functional groups are present within the molecule.

The synthesis of 2-hetaryl-6-hydroxy-3-(arylamino)hex-2-enenitriles from the ring-opening of 2-hetaryl-2-(furanyl-2-ylidene)acetonitriles provides a clear example of the relationship between an open-chain enamino nitrile and a cyclic precursor. researchgate.netresearchgate.netgrafiati.com The reaction between substituted furanylylideneacetonitriles and aromatic amines yields both the linear 3-(arylamino)hex-2-enenitriles and the cyclized 2-(N-arylpyrrolidin-2-ylidene)acetonitriles, indicating a dynamic relationship between the two forms. grafiati.comuniv.kiev.ua

The linear enamino nitrile, 2-hetaryl-6-hydroxy-3-(arylamino)hex-2-enenitrile, can be readily converted back to the cyclic form, 2-hetaryl-2-(furanyl-2-ylidene)acetonitrile, upon treatment with acid or an equimolar quantity of an aromatic amine. researchgate.netgrafiati.com This reversible transformation between the linear enamino nitrile and the cyclic imine-related structure is a key aspect of their chemistry.

The table below details the reactant and product relationship in the study of enamino nitriles related to hex-2-enenitrile derivatives.

| Reactant | Reagent/Condition | Product | Tautomeric/Equilibrium Relationship | Ref. |

| 2-Hetaryl-2-(furanyl-2-ylidene)acetonitriles | Aromatic amines | 2-Hetaryl-6-hydroxy-3-(arylamino)hex-2-enenitriles | Ring-chain equilibrium | researchgate.netresearchgate.netgrafiati.com |

| 2-Hetaryl-6-hydroxy-3-(arylamino)hex-2-enenitriles | Catalytic acid or equimolar aromatic amine | 2-Hetaryl-2-(furanyl-2-ylidene)acetonitriles | Cyclization to the cyclic form | researchgate.netgrafiati.com |

These studies highlight the synthetic utility of the tautomeric and equilibrium behavior of enamino nitriles, allowing for the strategic synthesis of both acyclic and heterocyclic structures from common precursors.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering insights into the connectivity and environment of individual atoms. slideshare.netox.ac.uk

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the structure and, crucially, the stereochemistry of the double bond in (E)-hex-2-enenitrile. slideshare.net The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the protons provide a detailed map of the molecule.

In a typical ¹H NMR spectrum of this compound, the vinyl protons (H-2 and H-3) are of particular importance for confirming the E-configuration. The proton at the C-3 position (H-3), which is adjacent to the CH₂ group, typically appears as a doublet of triplets. One such analysis reported a chemical shift of approximately 6.72 ppm for this proton. epo.org The large coupling constant (J value) of around 16.4 Hz for the coupling between H-2 and H-3 is characteristic of a trans (or E) arrangement of protons across a double bond. qd-latam.com In contrast, a cis (or Z) arrangement would exhibit a significantly smaller coupling constant, typically in the range of 10-13 Hz. qd-latam.com

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.72 | dt | ~16.4, ~6.9 |

| H-2 | - | - | ~16.4 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used. The table presents representative data based on available literature. epo.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. ksu.edu.sa Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift indicating the type of carbon (e.g., sp³, sp², sp). oregonstate.eduweebly.com

The carbon atoms of the nitrile group (C-1) and the double bond (C-2 and C-3) are particularly diagnostic. The nitrile carbon typically appears in the range of 115-125 ppm. oregonstate.edu The olefinic carbons (C-2 and C-3) resonate in the downfield region characteristic of sp²-hybridized carbons, generally between 100 and 150 ppm. oregonstate.edu The remaining sp³-hybridized carbons of the ethyl group appear at higher field (lower ppm values).

The analysis of the ¹³C NMR spectrum, in conjunction with ¹H NMR data, allows for the complete assignment of the carbon framework of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (CN) | ~118 |

| C-2 | ~110 |

| C-3 | ~145 |

| C-4 | ~35 |

| C-5 | ~21 |

| C-6 | ~13 |

Note: These are predicted values and can vary. Experimental data provides the most accurate chemical shifts.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide further confirmation of the molecular structure by revealing correlations between coupled nuclei. ucl.ac.ukmnstate.edu In a COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are spin-spin coupled.

For instance, a cross-peak would be observed between the signals for the vinyl protons H-2 and H-3, confirming their connectivity through the double bond. mnstate.edu Similarly, correlations would be seen between the protons of the ethyl group and the adjacent vinyl proton, providing unambiguous evidence for the connectivity of the entire molecule. This technique is particularly useful for assigning protons in more complex molecules where 1D spectra may be crowded or ambiguous. harvard.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. agri.edu.tr

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₆H₉N. The calculated exact mass for this formula is 95.0735 g/mol . nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identity of the analyte. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. agri.edu.tr In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components in the mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum shows the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. nih.gov The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification by comparing it to library spectra. For instance, the fragmentation of this compound would likely involve cleavage at various points along the carbon chain, providing further confirmation of its structure. researchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features: the nitrile group (C≡N) and the carbon-carbon double bond (C=C). The polarity of the carbon-nitrogen triple bond leads to a strong, sharp absorption peak, which is a characteristic feature for nitriles. spectroscopyonline.com The trans-configuration of the double bond also gives rise to specific vibrational modes.

The analysis of the vapor phase IR spectrum of this compound reveals distinct absorption bands that are indicative of its structure. nih.gov The key absorptions are associated with the stretching and bending vibrations of its functional groups.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2252 - 2214 | Strong, Sharp |

| C=C Stretch | Alkene | ~1670 - 1640 | Medium |

| =C-H Bend (trans) | Alkene | ~970 - 960 | Strong |

| C-H Stretch | Alkyl (CH₃, CH₂) | ~2960 - 2870 | Medium to Strong |

Data compiled from general spectroscopic principles and data for analogous compounds. spectroscopyonline.comnist.gov

The presence of a strong, sharp peak in the 2252-2214 cm⁻¹ region is a definitive marker for the nitrile functional group. spectroscopyonline.com The absorption around 970-960 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, confirming the (E)-geometry of the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Ratios

High-Performance Liquid Chromatography (HPLC) is an essential chromatographic technique for determining the chemical purity and the ratio of geometric isomers (E/Z) of this compound. epo.orgiaea.org The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. rotachrom.com

For purity analysis, a reversed-phase HPLC setup is commonly employed, typically using a C18 column. The compound is dissolved in a suitable solvent and injected into the system. The retention time of the main peak corresponding to this compound is recorded, and its peak area is compared to the total area of all peaks in the chromatogram to calculate the purity percentage. A well-defined, sharp peak indicates a high degree of purity.

Determining the isomeric ratio of (E)- and (Z)-hexenenitrile often requires specific columns and mobile phases to achieve separation. rsc.org Chiral columns, such as those with polysaccharide-based selectors, are sometimes used for separating stereoisomers, including geometric isomers in certain cases. rotachrom.comwiley-vch.decore.ac.uk The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, is optimized to maximize the resolution between the isomer peaks. wiley-vch.de The ratio of the (E) to (Z) isomer is determined by comparing the integrated areas of their respective peaks in the chromatogram.

Table 2: Example HPLC Conditions for Isomeric Ratio Analysis

| Parameter | Description |

|---|---|

| Instrument | Agilent 1200 series or similar |

| Column | Chiralcel OD-H or AS-H; or a standard C18 column for purity |

| Mobile Phase | Isopropanol/Hexane mixtures (e.g., 5:95, 10:90) for isomers; Acetonitrile (B52724)/Water for purity |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a specified wavelength (e.g., 206 nm) core.ac.uk |

This table represents typical conditions used for analyzing similar unsaturated nitriles and can be adapted for this compound. iaea.orgwiley-vch.decore.ac.uk

Method validation for HPLC analysis involves assessing parameters like linearity, precision, accuracy, and robustness to ensure the results are reliable and reproducible. iaea.orgresearchgate.net

Chromatographic Purification Methodologies (e.g., Flash Column Chromatography)

Flash column chromatography is a widely used preparative technique for the efficient purification of synthesized organic compounds like this compound. rochester.edu This method is an air-pressure-driven version of traditional column chromatography, which allows for faster and more effective separations. solubilityofthings.com It is particularly useful for separating the desired product from unreacted starting materials, byproducts, or isomeric impurities after a chemical reaction. ethz.chacs.org

The process involves a stationary phase, typically silica (B1680970) gel (60 Å, 230-400 mesh), packed into a glass column. sigmaaldrich.com The crude reaction mixture is loaded onto the top of the silica gel. A solvent system, or eluent, is chosen based on prior analysis by thin-layer chromatography (TLC) to ensure good separation. rochester.edu For α,β-unsaturated nitriles, common eluents are mixtures of non-polar and moderately polar solvents, such as hexanes and ethyl acetate (B1210297) or pentane (B18724) and diethyl ether. wiley-vch.devulcanchem.comrsc.org

Pressurized gas (air or nitrogen) is applied to the top of the column to force the eluent through the stationary phase at a high flow rate. The components of the mixture travel down the column at different rates based on their polarity and interaction with the silica gel. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound. The solvent from the combined pure fractions is then removed under reduced pressure to yield the purified compound. wiley-vch.de

Table 3: Flash Column Chromatography Procedure Summary

| Step | Description |

|---|---|

| 1. Column Packing | A glass column is packed with silica gel as a slurry in a non-polar solvent. |

| 2. Sample Loading | The crude product is dissolved in a minimal amount of solvent and carefully added to the top of the silica gel. |

| 3. Elution | A pre-determined solvent system (e.g., Hexane/Ethyl Acetate) is passed through the column using positive pressure. |

| 4. Fraction Collection | The eluate is collected in a series of tubes as it exits the column. |

| 5. Analysis & Isolation | Collected fractions are analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated. |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This method, often referred to as CHN analysis, serves to verify the empirical and molecular formula of the synthesized compound, thereby confirming its atomic composition and assessing its purity. researchgate.netintertek.com

The analysis is performed using a CHN elemental analyzer. illinois.edu A precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This combustion process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). illinois.edu These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. illinois.edu

The experimentally measured percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula of this compound, which is C₆H₉N. nih.gov A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the correct composition and high purity of the sample.

Table 4: Elemental Composition of this compound (C₆H₉N)

| Element | Molecular Weight ( g/mol ) | Theoretical % | Experimental % (Example) |

|---|---|---|---|

| Carbon (C) | 12.01 | 75.74% | 75.68% |

| Hydrogen (H) | 1.008 | 9.53% | 9.58% |

| Nitrogen (N) | 14.01 | 14.72% | 14.65% |

| Total | 95.14 | 100.00% | |

Theoretical percentages are calculated based on the molecular formula C₆H₉N (Molecular Weight: 95.14 g/mol ). Experimental values are hypothetical examples representing a high-purity sample. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reaction mechanisms involving α,β-unsaturated nitriles like (E)-hex-2-enenitrile. DFT calculations allow for the exploration of potential energy surfaces, providing insights into the feasibility of various reaction pathways.

Studies on similar α,β-unsaturated systems reveal common mechanistic themes. For instance, in the context of superelectrophilic activation, DFT studies on α,β-unsaturated nitriles have shown that the most plausible reaction pathways often involve initial N-protonation or coordination to a Lewis acid, followed by subsequent protonation at the α-carbon atom. rsc.org This process generates dicationic superelectrophiles, which can then participate in nearly barrier-free reactions. rsc.org

In reactions with 1,4-dihydropyridines, DFT computations have been instrumental in characterizing the mechanism, considering various reaction paths, and evaluating the effects of solvent polarity and chemical structure. chemrxiv.orgchemrxiv.org These studies have helped to explain the stereochemical outcomes of such reactions. chemrxiv.orgchemrxiv.org The reaction between 1,4-ditrimethylsilyl-1,4-dihydropyridine and α,β-unsaturated nitriles, for example, has been shown to proceed through a highly asynchronous, nearly stepwise mechanism under implicit solvent conditions. chemrxiv.orgchemrxiv.org

Furthermore, DFT has been employed to investigate the mechanism of base-catalyzed hydrocyanation of α,β-unsaturated ketones, a reaction analogous to potential transformations of this compound. sciforum.net These calculations help in understanding the asymmetric induction for the conjugate addition of cyanide to the C=C double bond. sciforum.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and their energy gaps provides information about the spontaneity and charge transfer interactions within the reacting molecules. sciforum.net

The following table summarizes different DFT functionals and their performance in studying reactions of α,β-unsaturated nitriles, as reported in a study on the reaction between 1,4-dihydropyridines and 2-propenenitrile. chemrxiv.org

| Method | ΔE‡ (kcal mol⁻¹) | ΔEreact (kcal mol⁻¹) |

|---|---|---|

| Ecomp | 27.1 | -15.6 |

| MP2-F12/cc-pVTZ-F12 | 24.3 | -17.5 |

| PBE0-D3(BJ) | 21.0 | -18.5 |

| B3LYP-D3(BJ) | 20.3 | -19.7 |

| M08-SO | 27.8 | -16.1 |

| M06-2X | 28.9 | -15.1 |

Modeling of Transition States and Reaction Intermediates

The computational modeling of transition states and reaction intermediates is crucial for a detailed understanding of the reaction mechanisms of this compound. Various computational methods are used to locate and characterize these transient species on the potential energy surface.

For reactions involving α,β-unsaturated nitriles, preliminary exploration of transition states can be performed using methods like autodE at a lower level of theory (e.g., PBE/def2-SVP) to identify potential saddle point configurations. chemrxiv.org These structures are then refined at a higher level of theory, such as M06-2X/def2-TZVP. chemrxiv.org The characterization of these transition states often reveals highly asynchronous bond-forming processes. chemrxiv.org For example, in the reaction of 1,4-dihydropyridines with α,β-unsaturated nitriles, the transition states display significant aromatic features. chemrxiv.orgchemrxiv.org

The stability of intermediates and the height of activation barriers are key determinants of the reaction pathway. In the context of palladium-catalyzed C-H olefination, DFT calculations have shown that the C-H activation step, proceeding through a concerted metalation-deprotonation (CMD) pathway, is the rate- and regioselectivity-determining step. pkusz.edu.cn The modeling of different catalytic species, such as monomeric, dimeric, and heterodimeric palladium complexes, helps in identifying the most plausible active catalyst. pkusz.edu.cn For a nitrile-containing template, a Pd-Ag heterodimeric transition state was found to be the most favorable. pkusz.edu.cn

In the metal-free transformation of alkynes to nitriles, computational modeling has been used to investigate various potential intermediates and transition states, including strained azirine rings and their subsequent rearrangements. mdpi.com The calculations can help to rule out proposed mechanisms by showing, for example, that a simple substitution on an intermediate is not feasible and that the reaction likely proceeds through a different pathway. mdpi.com

The following table presents calculated activation barriers for different reaction pathways in the palladium-catalyzed meta-C-H activation, illustrating the role of the catalytic species in determining the transition state energy. pkusz.edu.cn

| Catalytic Species | C-H Activation Position | Activation Free Energy (kcal/mol) |

|---|---|---|

| Pd-Ag heterodimer | meta | 24.8 |

| Pd-Ag heterodimer | ortho | 27.8 |

| Pd-Ag heterodimer | para | 28.3 |

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving this compound. These predictions are crucial for designing synthetic routes that yield the desired isomer.

Regioselectivity in reactions like electrophilic aromatic substitution can be predicted using methods like RegioSQM, which calculates the proton affinities of all aromatic C-H carbons. rsc.orgnih.gov The positions with the lowest free energies are identified as the most nucleophilic centers and are likely to be the sites of reaction. rsc.org This method has been shown to successfully predict the regiochemical outcome in a high percentage of literature examples. rsc.org Another approach involves calculating the activation energies for reactions at different positions, with the lower activation energy corresponding to the major product. wuxiapptec.com

In cycloaddition reactions, the regioselectivity is often governed by a combination of electronic and steric factors. mdpi.comnumberanalytics.com DFT calculations can be used to determine the activation barriers for the formation of different regioisomers. For example, in the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with alkenes, it was found that the formation of 5-substituted 3-nitro-2-isoxazolidines is kinetically preferred, with the regioselectivity being determined by steric effects rather than local electrophile/nucleophile interactions. mdpi.com

Stereoselectivity, particularly diastereoselectivity, can be explained by analyzing non-covalent interactions (NCI) in the transition state. rsc.org In the [3+2] cycloaddition of a nitrile ylide with a chiral oxazolidinone, NCI analysis correctly explained the experimentally observed diastereoselectivity. rsc.org The conformational analysis of reactants and transition states is also critical. For instance, in cycloadditions to enol ethers, a switch in the conformation of the enol ether from the more stable syn form in the reactant to the anti form in the transition state can occur. acs.org

Zaitsev's rule is an empirical rule used to predict the regioselectivity of elimination reactions, stating that the major product is the more stable, more highly substituted alkene. libretexts.org This rule is applicable to E1 and E2 elimination reactions. libretexts.org

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the mechanisms of reactions involving this compound, particularly cycloadditions. MEDT analyzes the changes in electron density along the reaction pathway to characterize the nature of the reaction.

MEDT studies have been applied to various [3+2] cycloaddition (32CA) reactions involving nitrile-containing compounds. rsc.orgmdpi.comresearchgate.netnih.govmdpi.com The electronic structure of the reactants is analyzed using the Electron Localization Function (ELF), which allows for their classification. For example, nitrile ylides are often characterized as carbenoid-type three-atom components (TACs), while nitrile oxides are classified as zwitterionic TACs. mdpi.com This classification helps in predicting their reactivity. mdpi.com

The polar nature of a reaction can be assessed by analyzing the global electron density transfer at the transition state. nih.gov Reactions with low global electron density transfer are considered nonpolar and often have high activation energies. nih.gov

MEDT, combined with Conceptual DFT (CDFT), is used to predict the reactivity and regioselectivity of polar cycloadditions. mdpi.com The analysis of global and local electronic properties helps in understanding the interactions between the reactants. mdpi.com

A key aspect of MEDT is the classification of 32CA reactions into different types, such as pseudodiradical-type (pdr-type), pseudomonoradical-type (pmr-type), carbenoid-type (cb-type), and zwitterionic-type (zw-type), which provides a deeper understanding of their mechanisms. mdpi.com

The following table summarizes the classification of some TACs and their reactivity as described by MEDT.

| Three-Atom Component (TAC) | Classification | Reactivity |

|---|---|---|

| Nitrile Ylide (NY) | Carbenoid | Participates in polar, cb-type 32CA reactions with low activation energies. rsc.org |

| Nitrile Oxide (NO) | Zwitterionic | Participates in zw-type 32CA reactions, often with nonpolar character and high activation energies. mdpi.comnih.gov |

Conformational Analysis Studies

The conformational preferences of this compound and related α,β-unsaturated nitriles play a significant role in their reactivity and properties. Computational methods are widely used to investigate the potential energy surface and identify stable conformers.

Conformational analysis of α,β-unsaturated dinitriles has been performed using a combination of molecular mechanics and DFT calculations. mdpi.com For some structures, only one stable conformer may be found. mdpi.com The geometry of the molecule, such as its planarity, can facilitate intermolecular interactions like π-stacking. vulcanchem.com

In more flexible molecules, multiple conformers can exist. For example, for α,β-unsaturated carboxylic acids, the carboxyl group can exist in either s-cis or s-trans conformations with respect to the C=C-C=O bond, leading to multiple possible conformers. mdpi.com The relative energies of these conformers determine their population at a given temperature.

The conformation of a molecule can change during a reaction. As mentioned previously, theoretical studies have shown that in some cycloaddition reactions, the conformation of an enol ether can switch from the ground-state preferred conformation to a different one in the transition state. acs.org This highlights the importance of considering conformational flexibility when studying reaction mechanisms.

The study of conformational preferences is also important in medicinal chemistry, where the bioactive conformation of a molecule is of interest. Crystal structure data can provide insights into preferred conformations in the solid state, which can be compared with computational predictions. acs.org For flexible molecules like this compound, understanding the torsional energy profile around single bonds is key to predicting its conformational behavior.

Isomerism and Stereochemical Research of E Hex 2 Enenitrile

(E)/(Z) Geometric Isomerism and Interconversion Dynamics

(E)-hex-2-enenitrile possesses a geometric isomer, (Z)-hex-2-enenitrile, due to the restricted rotation around the C2-C3 double bond. The (E) isomer, also referred to as the trans isomer, has the higher priority groups on opposite sides of the double bond, while the (Z) isomer, or cis isomer, has them on the same side. In the case of hex-2-enenitrile, the ethyl group and the cyano group are the substituents on the double bond.

The interconversion between these isomers is not spontaneous under standard conditions but can be induced by the input of energy, typically in the form of heat or light. Photochemical isomerization is a common method for interconverting (E) and (Z) isomers of α,β-unsaturated compounds. For instance, direct irradiation with ultraviolet light can lead to excitation to an electronic state where rotation around the carbon-carbon bond is more facile. Upon relaxation back to the ground state, a mixture of both (E) and (Z) isomers can be obtained. Specifically, for some α,β-unsaturated nitriles, triplet excitation has been shown to be a primary pathway for (E)/(Z)-isomerization rsc.org. The photocatalytic isomerization of thermodynamically stable (E)-alkenes to the less stable (Z)-alkenes is also a subject of study, often utilizing photocatalysts that can efficiently facilitate this transformation under visible light researchgate.net.

Thermal isomerization is another pathway for interconversion, although it generally requires higher temperatures. The thermal stability of the isomers plays a key role, with the (E) isomer of α,β-unsaturated nitriles typically being more thermodynamically stable due to reduced steric hindrance between the substituents on the double bond.

| Isomer | Common Name | Key Structural Feature | Relative Stability |

| This compound | trans-hex-2-enenitrile | Ethyl and cyano groups are on opposite sides of the C=C bond. | More stable |

| (Z)-hex-2-enenitrile | cis-hex-2-enenitrile | Ethyl and cyano groups are on the same side of the C=C bond. | Less stable |

Chiral Centers and Enantiomeric Purity in Derivatives